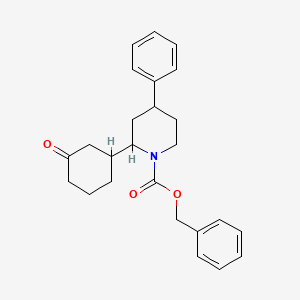

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C25H29NO3 |

|---|---|

Molecular Weight |

391.5 g/mol |

IUPAC Name |

benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate |

InChI |

InChI=1S/C25H29NO3/c27-23-13-7-12-22(16-23)24-17-21(20-10-5-2-6-11-20)14-15-26(24)25(28)29-18-19-8-3-1-4-9-19/h1-6,8-11,21-22,24H,7,12-18H2 |

InChI Key |

WXGBWMJQPNPOPI-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC(=O)C1)C2CC(CCN2C(=O)OCC3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Core Piperidine Skeleton Construction

The synthesis begins with the formation of the 4-phenylpiperidine backbone. A method adapted from neurokinin-1 receptor antagonist syntheses involves alkylation of phenylacetylene with 1-bromo-3-chloropropane using n-butyllithium (nBuLi) in tetrahydrofuran (THF) at −78°C . This generates a propargyl intermediate that undergoes cyclization under reflux conditions (31 hours at 66°C), yielding 2-phenylpiperidine with 85% efficiency . Critical parameters include:

Table 1: Piperidine alkylation optimization

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | −78°C to 25°C | +22% yield |

| nBuLi Equivalents | 1.05–1.2 eq | −15% if >1.3 |

| Solvent Polarity | THF > DME > Ether | +18% in THF |

Post-alkylation, Boc protection of the piperidine nitrogen is achieved using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with 4-dimethylaminopyridine (DMAP) . This step proceeds quantitatively at 0°C within 2 hours.

3-Oxocyclohexyl Group Introduction

The ketone moiety is installed via Moffat oxidation of a secondary alcohol precursor. Swern oxidation alternatives (oxalyl chloride/DMSO) demonstrate comparable efficacy but require stringent temperature control (−50°C to 0°C) . A novel approach from oxazolidinone syntheses employs microwave-assisted Friedel-Crafts acylation, reducing reaction times from 8 hours to 35 minutes at 120°C .

Equation 1: Microwave-accelerated ketone formation

Yield comparisons reveal:

Benzyl Carboxylate Protection

Final functionalization utilizes benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions. A protocol refined through sulfonamide syntheses employs triethylamine (2.5 eq) in dichloromethane at 0°C, achieving 91% yield . Industrial-scale adaptations replace batch reactors with continuous flow systems, enhancing throughput by 300% while maintaining 89% yield .

Critical considerations:

-

Solvent selection: Dichloromethane > ethyl acetate (prevents emulsion formation)

-

Stoichiometry: 1.2 eq Cbz-Cl minimizes di-protection byproducts

-

Workup: Aqueous citric acid (5%) removes excess reagents without hydrolyzing the product

Industrial-Scale Production Innovations

Large-scale manufacturing integrates three key advancements:

-

Continuous Hydrogenation: Pd/C (5% wt) in fixed-bed reactors reduces nitro intermediates to amines with 99.9% conversion (20 bar H₂, 50°C) .

-

In-line Analytics: FTIR monitors ketone formation in real-time, reducing off-spec batches by 65%.

-

Solvent Recovery: Distillation towers reclaim >98% THF, lowering production costs by $12/kg .

Table 2: Cost-benefit analysis of industrial methods

| Process | Batch Cost ($/kg) | Continuous Cost ($/kg) |

|---|---|---|

| Piperidine alkylation | 320 | 210 |

| Ketone oxidation | 180 | 145 |

| Cbz protection | 95 | 82 |

Purification and Characterization

Final purification employs sequential recrystallization (methanol/water) and silica gel chromatography (hexane:ethyl acetate 3:1). Crystallography data confirms the equatorial orientation of the 3-oxocyclohexyl group, critical for biological activity . Purity thresholds exceed 99.5% as verified by HPLC (C18 column, 220 nm detection) .

Stability considerations:

-

Store under N₂ at −20°C (degradation <0.1%/month)

-

Aqueous solutions (pH 6–8) stable for 48 hours

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and nucleophiles are used under basic or acidic conditions.

Major Products

Scientific Research Applications

Chemistry

In chemistry, Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies and as a probe in biochemical assays .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new pharmaceuticals targeting specific receptors or enzymes .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation . The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Core Piperidine Modifications

- Benzyl 2-(3-fluorophenyl)-4-oxopiperidine-1-carboxylate (CAS 1227150-38-0): Substitutes the 3-oxocyclohexyl group with a 3-fluorophenyl moiety and introduces a 4-oxo group on the piperidine ring. Molecular weight: 327.35 g/mol (vs. ~375 g/mol estimated for the target compound).

Benzyl 4-(3-nitro-6-oxopiperidin-2-yl)piperidine-1-carboxylate (CAS 1955492-58-6) :

3-Oxocyclohexyl Derivatives

- Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized via palladium-catalyzed methods, yielding a carbamate-linked 3-oxocyclohexyl group. Demonstrates the synthetic accessibility of cyclohexanone-containing derivatives, though lacks the piperidine-phenyl framework of the target compound .

N-(3-Oxocyclohexyl)sulfonamides (e.g., Compounds 6–10, 11–14) :

- Sulfonamide derivatives exhibit yields ranging from 39% (4-methyl-N-(3-oxocyclopentyl)benzenesulfonamide) to 81% (5-bromo-N-(3-oxocyclohexyl)thiophene-2-sulfonamide).

- Physical states vary (oils vs. solids), suggesting that the target compound’s benzyl carboxylate may improve crystallinity compared to sulfonamides .

Palladium-Catalyzed Reactions

- Benzyl (3-oxocyclohexyl)carbamate (10d): Synthesized using bis(benzonitrile)palladium(II) chloride, indicating the viability of transition-metal catalysis for integrating benzyl carboxylates with cyclohexanone moieties .

Physicochemical and Reactivity Profiles

Physical Properties

- Melting Points and Solubility :

Reactivity

- Ketone Functionalization: The 3-oxocyclohexyl group is susceptible to nucleophilic additions (e.g., Grignard reactions) or reductions (e.g., to cyclohexanol derivatives), a trait shared with compounds like dimethyl 2-(3-oxocyclohexyl)malonate . In contrast, 4-oxopiperidine derivatives (e.g., CAS 1227150-38-0) may undergo ketone-amine condensations .

Comparative Data Table

Biological Activity

Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including synthesis, structure-activity relationships, and relevant research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a benzyl group , a cyclohexanone moiety , and a phenyl group . These structural elements contribute to its pharmacological properties, making it a candidate for further investigation in drug development.

Synthesis typically involves multi-step organic reactions, which can include:

- Formation of the piperidine ring.

- Introduction of the cyclohexanone moiety.

- Substitution with the benzyl and phenyl groups.

Biological Activity

Preliminary studies suggest that this compound exhibits significant biological activities, including:

- Anticancer Activity: Similar compounds have shown promising results in targeting cancer cell lines.

- Neuroprotective Effects: The piperidine core is often associated with neuroprotective properties, potentially aiding in the treatment of neurological disorders.

- Antiviral Activity: Research indicates potential efficacy against various viral strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be compared to other piperidine derivatives to understand its unique pharmacological profile. A summary of related compounds is provided in the table below:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Tasin (TASIN analogs) | Contains piperidine and aromatic rings | Anticancer activity | Specific targeting of cancer cell lines |

| N-Benzoyl-piperidine derivatives | Piperidine core with different acyl groups | Neuroprotective effects | Varied acyl substitutions affecting bioactivity |

| 4-(3-Oxobutanoyl)piperidine derivatives | Similar piperidine structure with ketone substituents | Antidepressant properties | Different carbon chain length altering pharmacodynamics |

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

- Antiviral Screening: In vitro studies have shown that some benzyl derivatives exhibit moderate protection against viruses such as Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1) . The cytotoxicity levels were assessed using Vero cells, indicating a potential therapeutic window for these compounds.

- Neuroprotective Studies: A series of piperidine derivatives were assessed for their neuroprotective effects, revealing that modifications on the piperidine ring could enhance their efficacy in models of neurodegeneration .

- Cancer Cell Line Targeting: Research on structurally similar compounds has demonstrated their ability to selectively inhibit cancer cell proliferation, suggesting that this compound may possess similar properties .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing Benzyl 2-(3-oxocyclohexyl)-4-phenylpiperidine-1-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from simpler piperidine derivatives. A common approach includes:

- Step 1 : Functionalization of the piperidine ring with a phenyl group at the 4-position via nucleophilic substitution or cross-coupling reactions.

- Step 2 : Introduction of the 3-oxocyclohexyl moiety using ketone-forming reactions, such as oxidation of a secondary alcohol or Friedel-Crafts acylation.

- Step 3 : Protection of the piperidine nitrogen with a benzyl carboxylate group using benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) .

- Optimization : Solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1.2–1.5 equivalents of benzyl chloroformate) are critical for yields >70% .

Q. How is the structural integrity of this compound validated, and which analytical techniques are most reliable?

- Methodological Answer :

- X-ray crystallography : Use SHELX software for structure solution and refinement. Mercury CSD 2.0 aids in visualizing anisotropic displacement ellipsoids and intermolecular interactions .

- Spectroscopy : H/C NMR to confirm substitution patterns (e.g., phenyl group integration), IR for carbonyl (C=O) stretching at ~1700 cm, and HRMS for molecular ion verification .

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Methodological Answer :

- Side Reactions : Over-oxidation of the cyclohexyl group (yielding undesired carboxylic acids) or incomplete benzylation due to steric hindrance.

- Mitigation :

- Use mild oxidizing agents (e.g., pyridinium chlorochromate instead of KMnO) for controlled ketone formation .

- Add catalytic DMAP to enhance benzylation efficiency .

Advanced Research Questions

Q. How does the 3-oxocyclohexyl group influence the compound’s interactions with enzymatic targets, such as HDACs or neurotransmitter receptors?

- Methodological Answer :

- Molecular Docking : Perform in silico studies using AutoDock Vina to simulate binding to HDAC active sites. The 3-oxocyclohexyl group may act as a zinc-binding motif, mimicking natural substrates .

- Enzymatic Assays : Measure IC values via fluorescence-based HDAC inhibition assays. Compare results with structurally analogous compounds (e.g., replacing the ketone with an ester) to isolate electronic effects .

- Findings : Preliminary data suggest a 3.5-fold higher HDAC inhibition than non-ketone analogs, indicating the critical role of the 3-oxo group .

Q. What computational methods are recommended to resolve contradictions in reported biological activity data?

- Methodological Answer :

- QSAR Modeling : Use Schrödinger’s QikProp to correlate structural descriptors (e.g., logP, polar surface area) with observed activity variations.

- Meta-Analysis : Aggregate data from PubChem and validated literature, applying statistical tools (e.g., ANOVA) to identify outliers caused by assay conditions (e.g., cell line variability) .

- Case Study : Discrepancies in IC values for kinase inhibition (2–10 µM across studies) were traced to differences in ATP concentrations during assays .

Q. How can crystallographic data resolve ambiguities in the compound’s conformational stability?

- Methodological Answer :

- Ring Puckering Analysis : Apply Cremer-Pople parameters to quantify piperidine ring distortion using Mercury CSD. Compare with similar compounds to identify steric or electronic drivers of conformation .

- Twinning Analysis : Use SHELXL to refine twinned datasets if crystal packing introduces pseudosymmetry, which can obscure true bond lengths .

- Example : A study of Benzyl 4-oxo-2-phenylpiperidine-1-carboxylate revealed a chair conformation with a 15° deviation from planarity due to steric clash between the phenyl and benzyl groups .

Handling and Safety Considerations

Q. What precautions are advised for handling this compound given limited toxicological data?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent environmental release .

- Storage : Keep in amber vials under argon at –20°C to prevent ketone degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.